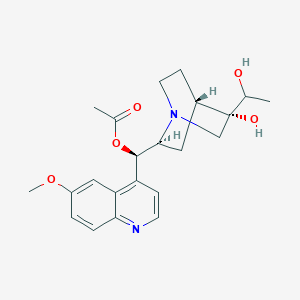

3,10-Dihydroxy Hydroquinine 9-Acetate

Description

Contextualization within Cinchona Alkaloid Research

The study of Cinchona alkaloids has a rich history, dating back centuries to the discovery of the antimalarial properties of Cinchona bark. researchgate.net The primary alkaloids, quinine (B1679958), quinidine, cinchonine, and cinchonidine, have been extensively studied and utilized not only for their medicinal properties but also as powerful tools in stereochemistry and asymmetric synthesis. researchgate.netresearchgate.net Research in this field has evolved from the isolation and characterization of these natural products to the development of a vast library of synthetic derivatives. This evolution is driven by the desire to fine-tune the chemical and physical properties of the parent alkaloids to enhance their efficacy and expand their applications. researchgate.net

The unique chiral scaffold of the Cinchona alkaloids, featuring a quinoline (B57606) and a quinuclidine (B89598) moiety, makes them exceptionally valuable as chiral catalysts and ligands in asymmetric synthesis. acs.orgresearchgate.net The development of the Sharpless asymmetric dihydroxylation, a landmark achievement in organic chemistry, prominently features modified Cinchona alkaloids, highlighting the profound impact of these compounds on modern synthetic methodologies. researchgate.net

Overview of Hydroquinine (B45883) Derivatives as a Class of Research Interest

Hydroquinine, a dihydro derivative of quinine, serves as a crucial starting material for the synthesis of various functionalized compounds. As a member of the Cinchona alkaloid family, it shares the characteristic chiral framework and has been investigated for its own biological activities. The modification of hydroquinine at various positions on its molecular structure allows for the creation of derivatives with altered steric and electronic properties. These modifications can be strategically implemented to enhance catalytic activity, selectivity, and solubility, making them highly sought after in the field of asymmetric catalysis. acs.orgresearchgate.net

The functionalization of hydroquinine often targets the hydroxyl group at the C9 position, the vinyl group at the C3 position, and the quinoline ring. These modifications can range from simple esterification or etherification to the introduction of more complex functionalities, leading to a diverse array of derivatives with unique chemical behaviors.

Rationale for Investigating 3,10-Dihydroxy Hydroquinine 9-Acetate

The specific compound, this compound, represents a targeted modification of the hydroquinine scaffold. The introduction of hydroxyl groups at the C3 and C10 positions, along with the acetylation of the C9 hydroxyl group, suggests a deliberate effort to modulate the compound's properties.

The rationale for investigating this particular derivative likely stems from several key areas of chemical research:

Asymmetric Catalysis: The presence of multiple hydroxyl groups could enhance the compound's ability to act as a ligand or an organocatalyst by providing additional sites for hydrogen bonding and coordination with substrates and reagents. The acetate (B1210297) group at the C9 position, a common modification, can influence the steric environment around the catalytic center, potentially leading to improved enantioselectivity in chemical reactions.

Material Science: Functionalized Cinchona alkaloids are being explored for their potential in the development of novel materials, including chiral polymers and sensors. The specific functional groups on this compound could impart unique properties to such materials.

Medicinal Chemistry: While hydroquinine itself has known biological activities, the introduction of hydroxyl and acetate groups could alter its pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications.

Detailed research into the synthesis, characterization, and application of this compound is essential to fully understand the impact of these specific functionalizations and to unlock its potential in various scientific domains.

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O5 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[(R)-[(2S,4S,5S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |

InChI |

InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15-,20-,21+,22-/m0/s1 |

InChI Key |

DGPBLFZAYXMSRB-SJJIPPQJSA-N |

Isomeric SMILES |

CC([C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |

Canonical SMILES |

CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |

Origin of Product |

United States |

Isolation and Structural Characterization of 3,10 Dihydroxy Hydroquinine 9 Acetate

Historical Context of Discovery and Isolation (If Applicable)

A thorough review of scientific databases and historical records does not yield specific information regarding the initial discovery and isolation of 3,10-Dihydroxy Hydroquinine (B45883) 9-Acetate. While the parent compound, hydroquinine, is a well-known natural product found in the bark of Cinchona species, the history of this particular dihydroxy acetate (B1210297) derivative is not documented in available literature. pharmacy180.comgpatindia.com

Methodologies for Extraction and Purification from Natural Sources (If Applicable)

There is no specific information available in scientific literature detailing the extraction and purification of 3,10-Dihydroxy Hydroquinine 9-Acetate from natural sources. Generally, Cinchona alkaloids are extracted from the bark of the Cinchona tree using organic solvents, followed by purification using various chromatographic techniques. pharmacy180.comnih.gov However, the specific application of these methods for the isolation of this compound has not been reported.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Detailed spectroscopic and spectrometric data for this compound are not available in published scientific literature. The following sections outline the standard methodologies that would be employed for the structural elucidation of such a compound.

Specific 1D and 2D NMR spectroscopic data for this compound have not been published. Such data would be crucial for confirming the connectivity of the atoms within the molecule and for establishing the relative stereochemistry of the chiral centers. Techniques like COSY, HSQC, HMBC, and NOESY would be instrumental in assigning all proton and carbon signals and in determining the three-dimensional structure of the molecule in solution. nih.govacs.orgacs.org

While the molecular formula of this compound is listed as C22H28N2O5 by chemical suppliers, corresponding to a molecular weight of 400.47 g/mol , detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation analysis for structural confirmation, is not available in the scientific literature. scbt.com

There are no published reports on the X-ray crystallographic analysis of this compound. This technique would be the definitive method for determining the absolute configuration of the stereocenters within the molecule, providing a precise three-dimensional model of the compound in the solid state.

Chiroptical spectroscopy data, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), for this compound is not available in the scientific literature. These techniques are valuable for assigning the absolute stereochemistry of chiral molecules, particularly when suitable crystals for X-ray crystallography cannot be obtained.

Synthetic and Semi Synthetic Methodologies for 3,10 Dihydroxy Hydroquinine 9 Acetate and Analogues

Total Synthesis Strategies for the Hydroquinine (B45883) Scaffold

The hydroquinine scaffold is a member of the cinchona alkaloid family, characterized by a quinoline (B57606) heterocycle linked to a quinuclidine (B89598) bicycle through a hydroxymethylene bridge. While hydroquinine is most commonly derived from the semi-synthesis of the more abundant natural alkaloid quinine (B1679958), conceptual strategies for a de novo total synthesis provide insight into the construction of its core components.

Total synthesis approaches to structurally related scaffolds, such as terpene quinones, often employ convergent strategies where complex fragments are prepared separately and then joined. Key reactions in such syntheses include:

Diels-Alder Cycloadditions: To construct the cyclic systems.

Cross-Coupling Reactions: To form crucial carbon-carbon bonds between aromatic and aliphatic fragments.

Coupling with Lithiated Ethers: Reactions involving lithiated hydroquinone (B1673460) ethers to couple with aldehyde-containing fragments.

Although a dedicated total synthesis of hydroquinine is not common due to its efficient derivation from natural sources, the principles of organic synthesis allow for its theoretical construction from simpler precursors. The primary challenge lies in the stereoselective formation of the multiple chiral centers present in the quinuclidine portion and their correct spatial orientation relative to the quinoline ring.

Semi-Synthetic Approaches to 3,10-Dihydroxy Hydroquinine 9-Acetate from Precursors

The most practical route to this compound begins with a naturally occurring cinchona alkaloid, typically quinine. The synthesis involves a sequence of modifications targeting specific functional groups on the molecule. The precursor for the final compound is hydroquinine, which is readily prepared by the catalytic hydrogenation of the C3-vinyl group of quinine.

A plausible synthetic pathway from hydroquinine involves two key transformations: the dihydroxylation of the ethyl side chain and the acetylation of the C-9 hydroxyl group.

The nomenclature "3,10-Dihydroxy Hydroquinine" suggests the introduction of hydroxyl groups onto the C3-substituent. In the parent alkaloid quinine, this substituent is a vinyl group (C10=C11). A common and powerful method for the dihydroxylation of this olefin is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.govresearchgate.net This reaction utilizes osmium tetroxide in the presence of a chiral ligand to stereoselectively add two hydroxyl groups across the double bond. wikipedia.orgnih.govresearchgate.net

This transformation can be performed on quinine to yield 10,11-dihydroxyhydroquinine. The reaction is highly regioselective, targeting the electron-rich vinyl group without affecting the aromatic quinoline ring or other functional groups. wikipedia.org

The C-9 hydroxyl group of the cinchona alkaloids is a secondary alcohol that can be readily esterified. Acetylation to form the 9-acetate is a standard procedure, typically accomplished using acetic anhydride (B1165640). The reaction is often carried out in a basic solvent like pyridine (B92270), which acts as both a solvent and a catalyst, neutralizing the acetic acid byproduct. nih.gov

This reaction is generally high-yielding and chemoselective for the C-9 hydroxyl group under controlled conditions. The basic nitrogen of the quinuclidine ring can be protonated under acidic conditions, which can prevent its N-acetylation and favor O-acetylation of the hydroxyl group. nih.gov

The efficiency of the semi-synthesis of this compound depends on the optimization of each step. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time.

For the dihydroxylation step, the use of a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant (like N-methylmorpholine N-oxide, NMO) is crucial for safety and cost-effectiveness. The solvent system, often a mixture of t-butanol and water, ensures the solubility of both the organic substrate and the inorganic reagents.

For the acetylation step, reaction conditions are generally mild. The use of pyridine as a solvent and a slight excess of acetic anhydride at room temperature is typically sufficient to drive the reaction to completion. nih.gov The progress can be monitored by thin-layer chromatography (TLC). The final product is then purified using standard techniques like column chromatography.

Table 1: Key Reaction Steps in the Semi-Synthesis of this compound

| Step | Transformation | Typical Reagents & Conditions | Purpose of Key Reagents |

| 1 | Dihydroxylation | OsO₄ (catalytic), NMO, t-BuOH/H₂O | OsO₄ : Forms the diol. NMO : Co-oxidant to regenerate OsO₄. |

| 2 | Acetylation | Acetic Anhydride (Ac₂O), Pyridine, 0°C to RT | Ac₂O : Acetylating agent. Pyridine : Catalyst and base. |

Development of Novel Synthetic Analogues and Derivatives

The cinchona alkaloid scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. Consequently, extensive research has been dedicated to the synthesis of novel analogues and derivatives of hydroquinine to explore and optimize its biological activities.

Structural diversification of the hydroquinine scaffold is achieved by targeting several reactive sites within the molecule. This multi-faceted approach allows for the generation of large libraries of compounds with varied chemical properties.

Key strategies include:

Modification of the C-9 Hydroxyl Group: This is one of the most common sites for modification. The hydroxyl group can be converted into a wide variety of esters and ethers. Furthermore, it can be oxidized to a ketone or substituted with other functional groups like amines, often with inversion of stereochemistry.

Functionalization of the Quinuclidine Nitrogen: The tertiary amine of the quinuclidine ring is nucleophilic and can be quaternized with various alkyl or benzyl (B1604629) halides. This modification introduces a permanent positive charge and can significantly alter the compound's solubility and biological interactions.

Modification of the C-3 Ethyl Group: The ethyl group at the C-3 position offers fewer handles for direct functionalization but can be a site of variation by starting with other cinchona alkaloids that have different substituents at this position (e.g., the vinyl group in quinine).

Functionalization of the Quinoline Ring: The aromatic quinoline core can be functionalized using modern synthetic methods. Techniques like site-selective C-H activation can be used to introduce new substituents at various positions on the ring, allowing for fine-tuning of electronic and steric properties.

Skeletal Rearrangement: More advanced strategies involve the chemical rearrangement of the core [2.2.2] bicyclic quinuclidine system to create novel, topologically distinct scaffolds, such as oxazatwistane structures.

These diverse synthetic strategies enable the creation of a vast chemical space around the hydroquinine core, facilitating the development of new derivatives with tailored properties.

Preparation of Hydroquinone 5-O-Amino Ester Derivatives

The synthesis of hydroquinone 5-O-amino ester derivatives represents a significant area of research, aimed at modifying the physicochemical properties and biological activity of parent compounds. These derivatives are often prepared from natural amino acid derivatives to enhance stability against light, heat, and water, which can be a major drawback for simple hydroquinones. google.com

One established method involves the acylation of a corresponding amino acid's benzyl ester with a reactive derivative in an organic medium, in the presence of an acid acceptor. This is followed by hydrogenolysis to yield the final product. google.com This approach allows for the introduction of various amino acid moieties, which can serve as empirical groups to create additional intermolecular interactions with target molecules. researchgate.net

A notable example is the semi-synthesis of hydroquinone 5-O-amino ester derivatives of Renieramycin M. In this process, Boc-protected amino acids are utilized. The synthesis strategy has been shown to be amenable for 5-O-conjugation of related tetrahydroisoquinolinequinone compounds. researchgate.net The introduction of these amino acid extensions can be crucial for retaining desired cytotoxic effects while potentially increasing selectivity towards cancer cells. researchgate.net For instance, a semi-synthetic derivative of Renieramycin M with a hydroquinone amino ester extension was found to hinder the phosphorylation of key signaling molecules like FAK and Akt. researchgate.net

The general procedure for preparing these derivatives can be summarized in the following steps:

Protection of the amino acid, often with a Boc (tert-butoxycarbonyl) group.

Activation of the carboxylic acid group of the protected amino acid.

Esterification reaction with the hydroquinone hydroxyl group of the parent molecule.

Deprotection of the amino group if required.

This modular approach allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Table 1: Examples of Synthesized Hydroquinone 5-O-Amino Ester Derivatives of Renieramycin M

| Compound ID | Amino Acid Moiety | Protecting Group |

| 6a | Glycine | Boc |

| 6b | Alanine | Boc |

| 6c | Valine | Boc |

| 6d | Leucine | Boc |

| 6e | Phenylalanine | Boc |

Data sourced from semi-synthesis studies of Renieramycin M derivatives. researchgate.net

Biocatalytic and Chemoenzymatic Synthesis Approaches for Related Scaffolds

Biocatalytic and chemoenzymatic methods are powerful tools in modern organic chemistry, offering high selectivity and mild reaction conditions suitable for the synthesis of complex molecules like cinchona alkaloid analogues. rjpbr.com These approaches leverage the remarkable regio- and stereoselectivity of enzymes, often in combination with traditional synthetic methods, to construct intricate molecular architectures efficiently. rjpbr.comrug.nl

The application of these techniques is particularly advantageous for producing chiral compounds, a key feature of the hydroquinine scaffold. rsc.org Chiral 3-substituted tetrahydroquinolines, for example, which are important structural units in many biologically active compounds, have been synthesized using a chemoenzymatic approach that combines biocatalysis with a Buchwald–Hartwig cross-coupling reaction. rsc.org A key step in this process involves a one-pot cascade using an ene reductase (ERED) and an imine reductase (IRED) to produce a chiral amine intermediate with excellent enantiomeric excess (97% to >99% ee). rsc.org

The advantages of biocatalysis in synthesizing amine-containing pharmaceuticals include:

High Stereoselectivity: Enzymes can distinguish between enantiomers, leading to products with high optical purity. mdpi.com

Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous solutions at or near room temperature and neutral pH, which helps to avoid the degradation of sensitive functional groups. rjpbr.com

Greener Chemistry: These methods often reduce the need for heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry. mdpi.com

Chemoenzymatic strategies synergistically combine the best of both worlds: the reaction diversity of organic chemistry and the selectivity of biocatalysis. rjpbr.com This is exemplified in the multi-step synthesis of a target molecule where an enzymatic step is used to create a key chiral center, followed by conventional chemical transformations to complete the synthesis. rug.nl For instance, imine reductases (IREDs) have been employed for the asymmetric synthesis of chiral cyclic amines from cyclic imines, providing a direct route to valuable building blocks for pharmaceuticals. mdpi.com

Table 2: Enzymes Used in the Synthesis of Chiral Amine Scaffolds

| Enzyme Class | Abbreviation | Reaction Type | Example Application |

| Imine Reductase | IRED | Asymmetric reductive amination | Synthesis of chiral cyclic amines |

| Ene Reductase | ERED | Asymmetric reduction of C=C bonds | Cascade reactions for chiral amine synthesis rsc.org |

| Monoamine Oxidase | MAO | Asymmetric oxidation of amines | Deracemization of amines mdpi.com |

This table summarizes common enzyme classes used in the synthesis of scaffolds related to hydroquinine. rsc.orgmdpi.com

The use of biocatalysis opens up new pathways for the synthesis of active pharmaceutical ingredients by enabling the targeted construction of complex scaffolds. rjpbr.com

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level

Investigation of Protein-Ligand Interactions

Enzyme Inhibition Kinetics and Mechanism (e.g., Tyrosinase, SERCA, Hemoglobin Polymerization)

No data is available on the inhibitory effects of 3,10-Dihydroxy Hydroquinine (B45883) 9-Acetate against tyrosinase, Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), or its potential to modulate the polymerization of hemoglobin. Research on related alkaloids, such as quinine (B1679958), has shown interactions with various enzymes, but these findings cannot be directly extrapolated to its 3,10-dihydroxy, 9-acetate derivative.

Receptor Binding Studies

There is no information available from receptor binding assays or related studies to characterize the affinity or selectivity of 3,10-Dihydroxy Hydroquinine 9-Acetate for any specific biological receptors.

Modulation of Ion Channels and Transporters

Specific studies detailing the modulation of ion channels or transporters by this compound are absent from the scientific literature. One supplier lists the compound as an alternative name for a product related to Quinine dihydrochloride, which is known to be a potassium channel inhibitor. americanchemicalsuppliers.com However, this does not constitute direct evidence of the activity of this compound itself.

Cellular Pathway Modulation

Effects on Cell Signaling Cascades

No research has been published that investigates the effects of this compound on intracellular signaling pathways.

Interactions with Cellular Redox Systems

Information regarding the interaction of this compound with cellular redox systems, including any potential pro-oxidant or antioxidant effects, is currently unavailable.

Regulation of Gene Expression Profiles (e.g., Efflux Pumps)

Currently, there is no specific information available in the scientific literature regarding the regulation of gene expression profiles by this compound. Studies on the parent compound, hydroquinine, have shown that it can induce the overexpression of Resistance-Nodulation-Cell Division (RND)-type efflux pumps in Pseudomonas aeruginosa. Specifically, at half the minimum inhibitory concentration (MIC), hydroquinine has been observed to upregulate the expression of mexD and mexY genes, which are components of these efflux pump systems. This suggests that bacteria may utilize these pumps to expel the compound, thereby contributing to resistance. However, it is crucial to note that these findings pertain to hydroquinine and not its 9-acetate derivative. Further research, such as transcriptomic analysis (RNA sequencing) of cells treated with this compound, would be required to determine its specific effects on gene expression, including but not limited to efflux pumps.

Antiparasitic Mechanisms (e.g., against Plasmodium parasites)

Detailed mechanistic studies on the antiparasitic activity of this compound against Plasmodium parasites are not available in the current body of scientific literature. The parent compound, hydroquinine, is known to possess antimalarial properties, similar to other cinchona alkaloids. The general mechanism of action for quinine-type drugs is thought to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to an accumulation of toxic free heme, which causes oxidative stress and parasite death. Whether this compound shares this mechanism or has a distinct mode of action remains to be investigated. Future studies could involve in vitro susceptibility assays against different Plasmodium falciparum strains and mechanistic assays to explore its effect on heme detoxification pathways.

Antimicrobial Mechanisms (e.g., against Pseudomonas aeruginosa)

There is a lack of specific data on the antimicrobial mechanisms of this compound against Pseudomonas aeruginosa. Research on hydroquinine has demonstrated its ability to inhibit the growth of this bacterium, including multidrug-resistant strains. nih.gov The antimicrobial activity of hydroquinine has been linked to the suppression of the arginine deiminase (ADI) pathway genes, which are important for energy metabolism and survival under anaerobic conditions. nih.gov Furthermore, hydroquinine has been shown to reduce the expression of genes related to bacterial adhesion, motility, and biofilm formation, which are crucial virulence factors for P. aeruginosa. mdpi.com To understand if this compound possesses similar or different antimicrobial mechanisms, studies involving MIC determination, time-kill kinetics, and analysis of its effects on virulence factor production and key metabolic pathways in P. aeruginosa would be necessary.

Table 1: Investigated Antimicrobial Effects of Hydroquinine on Pseudomonas aeruginosa

| Mechanism | Effect of Hydroquinine | Affected Genes/Pathways |

|---|---|---|

| Efflux Pump Regulation | Upregulation of expression | mexD, mexY |

| Metabolic Inhibition | Suppression of gene expression | Arginine Deiminase (ADI) Pathway (arcA, arcB, arcC, arcD) |

Note: This data pertains to hydroquinine, not this compound.

Anti-Inflammatory Modalities (If Applicable)

The anti-inflammatory properties of this compound have not been specifically reported. However, studies on hydroquinone (B1673460) and its derivatives suggest potential anti-inflammatory activity. nih.gov These compounds have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov The underlying mechanism often involves the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Furthermore, some hydroquinone derivatives have been found to inhibit key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, by targeting upstream kinases like Akt. nih.govnih.gov To ascertain the anti-inflammatory potential of this compound, it would be necessary to conduct in vitro studies using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and measure its effects on the production of inflammatory cytokines and the activation of relevant signaling pathways.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hydroquinine |

| Hydroquinone |

| Nitric Oxide |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 3,10-Dihydroxy Hydroquinine (B45883) 9-Acetate. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. chalcogen.ro The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. For instance, regions with negative electrostatic potential are likely to be involved in hydrogen bonding as acceptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov In the case of 3,10-Dihydroxy Hydroquinine 9-Acetate, docking simulations could be employed to screen its binding affinity against a variety of biological targets, such as enzymes or receptors implicated in disease pathways. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding energy for different conformations. nih.gov The results of these simulations can provide a binding score, which estimates the strength of the interaction, and can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov This information is instrumental in understanding the potential mechanism of action of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms in the complex, MD can be used to assess the stability of the predicted binding pose from docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. univ-tlemcen.dz If a set of hydroquinine analogues with known biological activities were available, a QSAR model could be developed.

This model would use molecular descriptors (physicochemical properties, topological indices, etc.) calculated for each compound, including this compound, to predict their biological activity. A robust QSAR model can be a valuable tool for predicting the potency of new, untested compounds and for guiding the design of more active derivatives.

In Silico Prediction of Interaction Sites and Binding Affinities

Various in silico tools and servers can be used to predict potential binding sites on proteins and to estimate the binding affinity of a ligand. nih.gov For this compound, these methods can provide an initial screening of potential biological targets without the need for extensive experimental work.

These predictive models often use algorithms based on machine learning or empirical scoring functions that have been trained on large datasets of known protein-ligand complexes. By inputting the structure of this compound, these tools can generate a list of potential protein targets and an estimation of the binding free energy for each interaction.

Data Tables

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.5 | Debye |

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LYS745, ASP855, PHE856 |

| Types of Interactions | Hydrogen Bonds, Pi-Alkyl |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-MS, GC-MS)

Chromatographic methods are indispensable for the separation and analysis of complex mixtures, making them ideal for assessing the purity and quantifying "3,10-Dihydroxy Hydroquinine (B45883) 9-Acetate." High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in this regard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of Cinchona alkaloids and their derivatives. The method's high resolution and sensitivity are well-suited for separating "3,10-Dihydroxy Hydroquinine 9-Acetate" from potential impurities, such as starting materials, byproducts, or degradation products. In a typical HPLC setup, a C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of compounds with differing polarities.

The mass spectrometer, coupled to the HPLC system, provides mass-to-charge ratio (m/z) data, which aids in the unequivocal identification of the target compound and its impurities. Quantification is achieved by constructing a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, particularly for volatile and thermally stable compounds. While direct analysis of some alkaloids by GC-MS can be challenging due to their polarity and low volatility, derivatization can be employed to enhance their suitability for this technique. The GC-MS method offers excellent separation efficiency and provides detailed mass spectra that can be compared against spectral libraries for compound identification. Similar to HPLC-MS, quantification is performed using calibration curves.

The following interactive table illustrates a hypothetical comparison of HPLC-MS and GC-MS parameters for the analysis of "this compound."

| Parameter | HPLC-MS | GC-MS |

| Stationary Phase | C18 reversed-phase column | Phenyl-methylpolysiloxane capillary column |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with formic acid | Helium |

| Detection | Electrospray Ionization (ESI) MS | Electron Ionization (EI) MS |

| Typical Retention Time | 5-15 minutes | 10-25 minutes |

| Limit of Detection (LOD) | Low ng/mL | High pg/mL |

| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL |

Advanced Spectroscopic Techniques for Trace Analysis

For the detection and quantification of "this compound" at very low concentrations (trace analysis), advanced spectroscopic techniques are employed. These methods offer high sensitivity and specificity, which are crucial when analyzing complex biological or environmental samples.

Tandem Mass Spectrometry (MS/MS) , often coupled with a chromatographic separation technique like HPLC, is a powerful tool for trace analysis. In MS/MS, a specific ion of the target molecule is selected and fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for the detection of the analyte at picogram levels.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This high degree of accuracy helps in distinguishing the target compound from other molecules with similar nominal masses, thereby improving the reliability of trace analysis.

Development of Assays for In Vitro Biological Activity Monitoring

To investigate the potential therapeutic effects of "this compound," a variety of in vitro biological assays are developed. These assays allow researchers to monitor the compound's activity in a controlled laboratory setting.

Given that "this compound" is a derivative of a Cinchona alkaloid, assays relevant to this class of compounds are often employed. For instance, its antiplasmodial activity can be assessed against cultures of Plasmodium falciparum, the parasite responsible for malaria. The effectiveness of the compound is typically determined by measuring the inhibition of parasite growth, often through methods like the SYBR Green I-based fluorescence assay or by microscopic examination.

Furthermore, the cytotoxic effects of the compound on various cancer cell lines can be evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the PrestoBlue assay. These colorimetric assays measure cell viability and proliferation, providing insights into the compound's potential as an anticancer agent.

The development of such assays involves optimizing various parameters, including cell density, compound concentration range, and incubation time, to ensure reliable and reproducible results. The data obtained from these in vitro studies are crucial for guiding further research into the compound's mechanism of action and potential therapeutic applications.

Below is an example of a data table that could be generated from an in vitro antiplasmodial assay.

| Concentration (µM) | Parasite Growth Inhibition (%) |

| 0.1 | 15.2 |

| 0.5 | 45.8 |

| 1.0 | 78.3 |

| 5.0 | 95.1 |

| 10.0 | 99.2 |

Biosynthetic Pathways and Precursor Studies if Applicable

Elucidation of Enzymatic Transformations Leading to Hydroquinine (B45883) Scaffold

The formation of the hydroquinine scaffold is a multi-step process involving key enzymes that construct the characteristic quinoline (B57606) ring system. The biosynthesis of Cinchona alkaloids, such as quinine (B1679958) and quinidine, originates from the terpenoid indole (B1671886) alkaloid (TIA) pathway. nih.gov

The initial steps involve the condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine (B192452) synthase (STR), to form strictosidine. Tryptamine itself is derived from the amino acid tryptophan through the action of tryptophan decarboxylase (TDC). nih.gov Following the formation of strictosidine, a series of complex rearrangements and enzymatic reactions occur to yield the Cinchona alkaloid framework.

While the complete enzymatic cascade leading to every specific Cinchona alkaloid is not fully elucidated, key enzyme classes such as cytochrome P450 monooxygenases, dehydrogenases, and reductases are known to be involved in the later tailoring steps that create the diversity of these compounds. The formation of the hydroquinone (B1673460) moiety, for instance, often involves hydroxylation reactions catalyzed by specific enzymes. researchgate.net S-Glutathionyl-hydroquinone reductases (GS-HQRs) represent a class of enzymes that catalyze the reduction of glutathionyl-hydroquinones to hydroquinones, a process that could be analogous to steps in the formation of the hydroquinine scaffold. nih.govresearchgate.net

Table 1: Key Enzymes in the Early Biosynthesis of Cinchona Alkaloids

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Tryptophan Decarboxylase | TDC | Decarboxylation of tryptophan | Tryptophan | Tryptamine |

| Strictosidine Synthase | STR | Condensation reaction | Tryptamine, Secologanin | Strictosidine |

Identification of Biosynthetic Precursors and Intermediates

The primary precursors for the biosynthesis of the hydroquinine scaffold are derived from both the shikimate and the terpenoid pathways.

Tryptophan: Derived from the shikimate pathway, tryptophan serves as the precursor for the tryptamine unit, which forms the indole part of the initial intermediate, strictosidine. nih.gov

Secologanin: This iridoid monoterpenoid is derived from the methylerythritol 4-phosphate (MEP) pathway and provides the terpenoid portion of the alkaloid structure.

Following the formation of strictosidine, this central intermediate undergoes a series of transformations, including deglucosylation and complex rearrangements, to form the quinoline skeleton of Cinchona alkaloids. While specific intermediates leading directly to 3,10-Dihydroxy Hydroquinine 9-Acetate have not been definitively identified in the literature, the general pathway suggests the involvement of various hydroxylated and acetylated intermediates. The presence of hydroquinone intermediates is a crucial feature in the biosynthesis of various natural products. rsc.orgnih.gov For example, in some biosynthetic pathways, benzoquinones can be reduced to hydroquinones through both spontaneous and enzymatic reactions. nih.govresearchgate.net

Table 2: Key Precursors and Intermediates in Cinchona Alkaloid Biosynthesis

| Compound | Role | Originating Pathway |

| Tryptophan | Primary Precursor | Shikimate Pathway |

| Secologanin | Primary Precursor | MEP Pathway |

| Tryptamine | Intermediate | Derived from Tryptophan |

| Strictosidine | Central Intermediate | Condensation of Tryptamine and Secologanin |

Genetic and Enzymatic Engineering for Enhanced Production or Novel Analogues

Genetic and enzymatic engineering approaches have been explored to increase the production of valuable alkaloids in plants and cell cultures, as well as to generate novel derivatives.

In Cinchona officinalis, hairy root cultures have been a target for genetic modification. Studies have shown that the introduction and constitutive expression of genes encoding key enzymes from related pathways, such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR) from Catharanthus roseus, can lead to increased accumulation of early pathway products like tryptamine and strictosidine. nih.gov This demonstrates the feasibility of engineering the Cinchona alkaloid pathway. For instance, the successful integration of these genes led to high amounts of tryptamine (1200 μg g⁻¹ dry weight) and strictosidine (1950 μg g⁻¹ dry weight) in the engineered hairy roots. nih.gov

Furthermore, protein engineering of enzymes can alter their substrate specificity and catalytic activity, potentially leading to the synthesis of novel alkaloid analogues. acs.org By modifying the active sites of enzymes involved in the later, tailoring steps of the biosynthetic pathway, it may be possible to produce hydroquinine derivatives with different hydroxylation or acetylation patterns. The creation of enzyme variants through techniques like site-directed mutagenesis can influence chemoselectivity, offering a pathway to new compounds. researchgate.net While these approaches have shown promise for alkaloids in general, specific applications to enhance the production of this compound have not been reported.

Future Research Directions and Research Gaps

Exploration of Undiscovered Biological Activities

The diverse pharmacological profile of cinchona alkaloids suggests that 3,10-Dihydroxy Hydroquinine (B45883) 9-Acetate may possess a range of biological activities beyond those traditionally associated with this class of compounds. phytojournal.combiointerfaceresearch.com While the anti-malarial properties of quinine (B1679958) and related alkaloids are renowned, research has uncovered anti-cancer, anti-inflammatory, anti-microbial, and anti-obesity potential within this chemical family. phytojournal.combiointerfaceresearch.comsemanticscholar.orgnih.gov

Future investigations should, therefore, focus on screening 3,10-Dihydroxy Hydroquinine 9-Acetate against a wide array of biological targets. High-throughput screening assays could reveal novel activities against various cancer cell lines, pathogenic microbes, and inflammatory pathways. Given the structural similarities to other bioactive hydroquinone (B1673460) derivatives, exploring its potential as a tyrosinase inhibitor for applications in dermatology could be a fruitful avenue. nih.gov Furthermore, its potential neuroprotective effects, a property observed in some hydroquinone derivatives, warrant investigation. nih.gov

Table 1: Potential Undiscovered Biological Activities for this compound

| Potential Biological Activity | Rationale based on Related Compounds |

|---|---|

| Anticancer | Cinchona alkaloids have shown cytotoxicity against various cancer cell lines. phytojournal.combiointerfaceresearch.comnih.gov |

| Antimicrobial | Known antimicrobial properties exist within the cinchona alkaloid family. phytojournal.combiointerfaceresearch.com |

| Anti-inflammatory | Anti-inflammatory effects have been reported for related alkaloids. phytojournal.comnih.gov |

| Neuroprotective | Some hydroquinone derivatives exhibit neuroprotective properties. nih.gov |

| Tyrosinase Inhibition | Hydroquinone derivatives are known inhibitors of tyrosinase. nih.gov |

Advanced Synthetic Strategies for Complex Analogues

The development of novel synthetic methodologies is crucial for creating a diverse library of this compound analogues for structure-activity relationship (SAR) studies. While classical synthetic routes to cinchona alkaloids exist, modern organic synthesis offers tools to generate more complex and precisely functionalized derivatives. rsc.org

Future synthetic efforts could focus on:

Late-stage functionalization: Developing methods to selectively modify the core structure of this compound would allow for the rapid generation of analogues with varied substituents.

Stereoselective synthesis: Refining stereoselective methods to control the intricate stereochemistry of the hydroquinine core is essential for producing enantiomerically pure compounds, which is often critical for biological activity.

Combinatorial chemistry: Employing combinatorial approaches to synthesize large libraries of related compounds could accelerate the discovery of derivatives with enhanced potency and selectivity.

These advanced synthetic strategies will be instrumental in optimizing the therapeutic properties of this compound and its analogues. nih.govnih.gov

Mechanistic Elucidation at Higher Resolution

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. While the mechanisms of action for some cinchona alkaloids are partially understood (e.g., inhibition of heme polymerization in malaria parasites), a high-resolution understanding is often lacking.

Future research should employ a range of biophysical and structural biology techniques to elucidate these mechanisms. This includes:

X-ray crystallography and cryo-electron microscopy: Determining the three-dimensional structures of the compound in complex with its biological targets can provide atomic-level insights into its mode of action.

Kinetic and thermodynamic studies: Characterizing the binding kinetics and thermodynamics of the interaction between the compound and its target can help to understand the driving forces behind its activity. nih.gov

Computational modeling and molecular dynamics simulations: In silico approaches can complement experimental data to predict binding modes and rationalize observed biological activities. nih.gov

A detailed mechanistic understanding will facilitate the rational design of more effective and safer second-generation analogues.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the cellular effects of this compound, a systems biology approach is necessary. The integration of various "omics" technologies can provide a global view of the molecular changes induced by the compound.

Key areas for future research include:

Transcriptomics (RNA-seq): Analyzing changes in gene expression profiles in response to treatment can identify affected cellular pathways and potential off-target effects.

Proteomics: Studying alterations in protein expression and post-translational modifications can reveal the downstream consequences of the compound's interaction with its primary target.

Metabolomics: Investigating changes in the cellular metabolome can provide insights into the metabolic pathways perturbed by the compound.

By integrating these large-scale datasets, researchers can construct a comprehensive network of the compound's interactions within a biological system, leading to a more holistic understanding of its pharmacological effects and potential for therapeutic application.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3,10-Dihydroxy Hydroquinine 9-Acetate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), lab coats, and safety goggles (EN 166/NIOSH compliant) to prevent skin/eye contact .

- Ventilation : Operate in a fume hood or well-ventilated area to avoid inhalation of aerosols .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid dust generation, and dispose of waste as hazardous chemical residue .

- Storage : Store in airtight containers at recommended temperatures (e.g., -20°C for analogs like Δ9-THCP acetate) and away from ignition sources .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC/GC-MS with certified reference standards (e.g., Δ9-THCP acetate analogs) for purity assessment (>95% by area normalization) .

- Spectroscopy : Confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data to published analogs (e.g., hydroquinine derivatives) .

- Batch-Specific Data : Request Certificates of Analysis (COA) from suppliers detailing retention times, solvent systems, and impurity profiles .

Q. What are the key solubility and stability considerations for this compound in experimental setups?

- Methodological Answer :

- Solubility Screening : Test in DMSO (common solvent for hydroxyquinoline derivatives) followed by dilution in aqueous buffers (pH 7.4). Monitor for precipitation .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to track decomposition products .

- Storage Conditions : Aliquot solutions to avoid freeze-thaw cycles; store lyophilized powder under nitrogen atmosphere to prevent oxidation .

Advanced Research Questions

Q. What experimental approaches are used to investigate the antimicrobial mechanisms of this compound against multidrug-resistant pathogens?

- Methodological Answer :

-

Minimum Inhibitory Concentration (MIC) Assays : Perform broth microdilution per CLSI guidelines. Compare efficacy against Pseudomonas aeruginosa (wild-type and efflux pump-overexpressing strains) .

-

Efflux Pump Inhibition : Use ethidium bromide accumulation assays with/without phenylalanine-arginine β-naphthylamide (PAβN) to assess synergy .

-

Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic activity at 1x, 2x, and 4x MIC over 24 hours .

- Table 1 : Key Findings from Hydroquinine Studies (Analog Insights)

Q. How can transcriptomic profiling be applied to study the impact of this compound on bacterial virulence factors?

- Methodological Answer :

- RNA Sequencing : Treat P. aeruginosa with sub-MIC doses (e.g., ½ MIC) and extract RNA for Illumina-based sequencing. Analyze differentially expressed genes (DEGs) via tools like DESeq2 .

- Pathway Enrichment : Focus on flagellar assembly (e.g., flgK, fliC), pyocyanin synthesis (phz operon), and biofilm-related genes (pel, psl) .

- Validation : Confirm gene expression changes via RT-qPCR and correlate with phenotypic assays (motility, pyocyanin quantification) .

Q. What strategies are recommended for designing dose-response studies to evaluate the compound’s efficacy while minimizing cytotoxicity?

- Methodological Answer :

- In Vitro Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) and MTT assays to determine IC50 values. Select doses ≤10% IC50 for antimicrobial tests .

- Therapeutic Index (TI) : Calculate TI as IC50/MIC; aim for TI >10 to prioritize compounds with high selectivity .

- Combination Therapy : Screen with sub-inhibitory doses of antibiotics (e.g., ciprofloxacin) to identify synergistic effects via checkerboard assays .

Q. How do structural modifications, such as acetylation, influence the bioavailability and target interaction of hydroquinine derivatives?

- Methodological Answer :

- Molecular Docking : Model the acetylated derivative against bacterial targets (e.g., efflux pump regulators) using AutoDock Vina. Compare binding energies to hydroquinine .

- ADMET Prediction : Use SwissADME to predict logP, solubility, and permeability changes post-acetylation. Validate experimentally via Caco-2 cell monolayers .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis back to hydroquinine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.